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Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic

signature of (3-Methyloxolan-3-yl)methanamine, a key building block in contemporary

medicinal chemistry. In the absence of publicly available experimental spectra, this document

leverages advanced computational prediction methodologies to generate and interpret the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this

compound. The guide is designed for researchers, scientists, and drug development

professionals, offering not only a detailed analysis of the predicted data but also field-proven,

step-by-step protocols for the experimental acquisition of such spectra. The causality behind

experimental choices and the logic of spectral interpretation are emphasized throughout,

ensuring a self-validating framework for the spectroscopic analysis of this and similar

molecules.

Introduction and Molecular Overview
(3-Methyloxolan-3-yl)methanamine (C₆H₁₃NO, Molar Mass: 115.17 g/mol ) is a saturated

heterocyclic compound featuring a tetrahydrofuran (oxolane) ring, a quaternary carbon center,

a methyl group, and a primary aminomethyl substituent. This unique combination of a cyclic

ether and a primary amine makes it a valuable synthon in the development of novel

pharmaceutical agents. The precise characterization of its three-dimensional structure is
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paramount for understanding its reactivity, confirming its identity, and ensuring purity in

synthetic workflows.

Spectroscopic techniques are the cornerstone of such characterization. NMR spectroscopy

elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key

functional groups through their vibrational modes, and mass spectrometry determines the

molecular weight and provides structural clues through fragmentation analysis. This guide will

explore each of these techniques in the context of (3-Methyloxolan-3-yl)methanamine.

Molecular Structure:

Caption: 2D structure of (3-Methyloxolan-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it

provides detailed information about the chemical environment, connectivity, and

stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is generated based on established incremental rules and

computational algorithms that consider the effects of neighboring functional groups on the

magnetic shielding of each proton.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
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Proton Label
Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity Integration Assignment

H-a 3.75 - 3.95 Multiplet 2H -O-CH₂- (C2-H)

H-b 3.65 - 3.85 Multiplet 2H -O-CH₂- (C5-H)

H-c 2.70 Singlet 2H -C-CH₂-NH₂

H-d 1.80 - 2.00 Multiplet 2H -CH₂- (C3-H)

H-e 1.70 - 1.90 Multiplet 2H -CH₂- (C4-H)

H-f 1.30 (Broad) Singlet 2H -NH₂

H-g 1.15 Singlet 3H -CH₃

Interpretation and Expert Insights:

Ether Protons (H-a, H-b): The protons on the carbons adjacent to the ring oxygen are the

most deshielded due to the electronegativity of oxygen, and are thus predicted to appear

furthest downfield in the 3.65-3.95 ppm range. Their signals are expected to be complex

multiplets due to coupling with adjacent methylene protons.

Aminomethyl Protons (H-c): The protons of the -CH₂-NH₂ group are adjacent to the electron-

withdrawing amine group and the quaternary carbon. Their predicted chemical shift is around

2.70 ppm. As they have no adjacent protons, the signal is predicted to be a singlet.

Ring Methylene Protons (H-d, H-e): The remaining two sets of methylene protons on the

tetrahydrofuran ring are predicted to appear in the more shielded region of 1.70-2.00 ppm.

Amine Protons (H-f): The protons on the nitrogen atom typically appear as a broad singlet

due to rapid chemical exchange and quadrupolar broadening from the nitrogen nucleus. The

chemical shift can be highly variable and is dependent on solvent, concentration, and

temperature. A value around 1.30 ppm is a reasonable estimate in a non-polar solvent like

CDCl₃.
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Methyl Protons (H-g): The methyl protons are attached to a quaternary carbon and are

therefore not coupled to any other protons, resulting in a sharp singlet. Their position at

~1.15 ppm is characteristic of an alkyl group in a saturated environment.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predictions are based on extensive databases and computational models that correlate

structure with chemical shifts.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Carbon Label
Chemical Shift (δ, ppm)
(Predicted)

Assignment

C-1 75.0 -O-CH₂-

C-2 68.0 -O-CH₂-

C-3 52.0 -C-CH₂-NH₂

C-4 45.0 Quaternary Carbon

C-5 38.0 -CH₂-

C-6 35.0 -CH₂-

C-7 25.0 -CH₃

Interpretation and Expert Insights:

Ether Carbons (C-1, C-2): Similar to the protons, the carbons bonded to the oxygen atom are

the most deshielded, appearing at approximately 75.0 and 68.0 ppm.

Aminomethyl Carbon (C-3): The carbon of the aminomethyl group is predicted around 52.0

ppm.

Quaternary Carbon (C-4): The quaternary carbon, bonded to four other carbon/oxygen

atoms, is predicted to have a chemical shift of around 45.0 ppm. This signal will be of lower
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intensity in a standard proton-decoupled ¹³C spectrum due to the lack of a nuclear

Overhauser effect (NOE) enhancement from directly attached protons.

Ring Methylene Carbons (C-5, C-6): The remaining ring carbons are found in the aliphatic

region, predicted around 38.0 and 35.0 ppm.

Methyl Carbon (C-7): The methyl carbon is the most shielded, appearing furthest upfield at

approximately 25.0 ppm.

Experimental Protocol for NMR Data Acquisition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition (500 MHz Spectrometer)

Data Processing

Dissolve ~10-20 mg of sample
in ~0.7 mL of deuterated

solvent (e.g., CDCl₃).

Add internal standard
(e.g., TMS, 0.03% v/v).

Transfer to a 5 mm
NMR tube.

Insert sample and lock
on the deuterium signal.

Shim the magnetic field
to optimize homogeneity.

Acquire ¹H spectrum (e.g., 16 scans).

Acquire ¹³C{¹H} spectrum
(e.g., 1024 scans).

Apply Fourier Transform.

Phase correct the spectra.

Calibrate chemical shifts
to TMS (0.00 ppm).

Integrate ¹H signals and
pick peaks for all spectra.

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.
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Sample Preparation: Accurately weigh 10-20 mg of (3-Methyloxolan-3-yl)methanamine
and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in

a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using

the deuterium signal from the solvent. Perform automated or manual shimming of the

magnetic field to maximize its homogeneity, which is critical for achieving high-resolution

spectra.

¹H Spectrum Acquisition: Acquire the proton NMR spectrum. A typical experiment involves a

90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Accumulating 16 scans is usually sufficient for a sample of this concentration.

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra and reference the chemical shift scale to the TMS signal

at 0.00 ppm. Integrate the signals in the ¹H spectrum and perform peak picking for both

spectra.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is an

excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands
The predicted IR spectrum is based on the characteristic vibrational frequencies of the

functional groups present in the molecule: a primary amine, a cyclic ether, and C-H bonds in a

saturated environment.[5][6]

Table 3: Predicted Major IR Absorption Bands
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Wavenumber
(cm⁻¹) (Predicted)

Intensity Vibration Type Functional Group

3350 - 3450 (two

peaks)
Medium

N-H Symmetric &

Asymmetric Stretch
Primary Amine (-NH₂)

2850 - 2960 Strong C-H Stretch Alkane (sp³ C-H)

1590 - 1650 Medium N-H Bend (Scissoring) Primary Amine (-NH₂)

1070 - 1150 Strong
C-O-C Asymmetric

Stretch
Cyclic Ether

800 - 900 Medium-Broad N-H Wag Primary Amine (-NH₂)

Interpretation and Expert Insights:

N-H Stretching Region: The most diagnostic feature for the primary amine is the presence of

two distinct peaks in the 3350-3450 cm⁻¹ region.[5][7] These correspond to the asymmetric

and symmetric stretching modes of the N-H bonds. Their appearance immediately confirms

the -NH₂ group.

C-H Stretching Region: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)

are characteristic of sp³ C-H stretching vibrations from the methyl and methylene groups on

the saturated ring and side chain.

N-H Bending: A medium intensity peak between 1590-1650 cm⁻¹ is expected for the N-H

scissoring (bending) vibration of the primary amine.

C-O-C Stretching: A very strong and prominent absorption band in the fingerprint region,

typically between 1070-1150 cm⁻¹, is the hallmark of the C-O-C asymmetric stretching

vibration of the tetrahydrofuran ring. This is often the most intense peak in the spectrum for

cyclic ethers.[6]

N-H Wagging: A broad, medium-intensity band may be observed in the 800-900 cm⁻¹ range,

corresponding to the out-of-plane wagging of the N-H bonds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.dummies.com/article/academics-the-arts/science/chemistry/how-to-identify-alcohols-and-amines-in-the-ir-spectrum-146415/
https://m.youtube.com/watch?v=m857SBBZdhQ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol for IR Data Acquisition
(Attenuated Total Reflectance - ATR)

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR accessory. This is crucial as it will be

automatically subtracted from the sample spectrum.

Sample Application: Place a single drop of neat liquid (3-Methyloxolan-3-yl)methanamine
directly onto the center of the ATR crystal.

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the

crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to produce a high-quality

spectrum with a resolution of 4 cm⁻¹.

Cleaning: After data collection, raise the press and thoroughly clean the ATR crystal with a

suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the molecular weight of the compound and structural

information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation.

The fragmentation of (3-Methyloxolan-3-yl)methanamine is predicted to be directed by the

two functional groups: the primary amine and the cyclic ether. The "nitrogen rule" states that a

molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight,

which is the case here (115).[8]

Table 4: Predicted Key Mass Fragments (EI-MS)
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m/z (Predicted) Proposed Fragment Ion Comments

115 [C₆H₁₃NO]⁺ Molecular Ion (M⁺)

114 [M - H]⁺ Loss of a hydrogen radical

85 [M - CH₂NH₂]⁺
Loss of the aminomethyl

radical via α-cleavage

72 [C₄H₁₀N]⁺
α-cleavage adjacent to the

amine, loss of C₃H₅O radical

71 [C₄H₇O]⁺

Cleavage of the C-C bond

between the ring and the side

chain

30 [CH₂NH₂]⁺
Iminium ion, a very common

fragment for primary amines

Interpretation and Fragmentation Pathway:

The fragmentation of this molecule is governed by the preferential stabilization of the resulting

carbocations and radical species. The primary sites for fragmentation are the bonds alpha (α)

to the heteroatoms (oxygen and nitrogen).

α-Cleavage relative to Nitrogen: The C-C bond between the quaternary carbon and the

aminomethyl group is a prime site for cleavage. However, the most favorable α-cleavage for

primary amines involves the bond adjacent to the carbon bearing the nitrogen. This would

lead to the formation of a resonance-stabilized iminium ion. The most likely fragmentation is

the cleavage of the ring, leading to the fragment at m/z = 72. A smaller, but highly

characteristic fragment for primary amines is the [CH₂NH₂]⁺ ion at m/z = 30.[9][10]

α-Cleavage relative to Oxygen: The bonds alpha to the ring oxygen can also cleave. A

significant fragmentation pathway for cyclic ethers is the loss of an alkyl substituent attached

to the ring.[11] Cleavage of the bond between the quaternary carbon and the rest of the ring

can lead to the formation of a stable oxonium ion. The loss of the aminomethyl radical would

result in a fragment at m/z = 85.
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Molecule (C₆H₁₃NO)
m/z = 115

[M - CH₂NH₂]⁺
m/z = 85

 α-cleavage (ether-driven)

[C₄H₁₀N]⁺
m/z = 72

 α-cleavage (amine-driven)

[CH₂NH₂]⁺
m/z = 30

 further fragmentation

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS
with EI)

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent such as methanol or dichloromethane.

Gas Chromatography (GC) Setup: Use a standard non-polar capillary column (e.g., DB-

5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for
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2 minutes, then ramp to 250°C at a rate of 10°C/min. The injector temperature should be set

to 250°C and the transfer line to the mass spectrometer at 280°C.

Mass Spectrometry (MS) Setup: The ion source should be set to electron ionization (EI)

mode with a standard electron energy of 70 eV. Set the mass analyzer (e.g., a quadrupole)

to scan a mass range of m/z 25 to 200.

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC. The compound will

be separated from any impurities on the GC column before entering the MS ion source,

where it will be fragmented and detected.

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak

corresponding to the compound. Extract the mass spectrum from this peak and analyze the

molecular ion and the fragmentation pattern.

Conclusion
This guide has presented a detailed, albeit predictive, spectroscopic analysis of (3-
Methyloxolan-3-yl)methanamine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide

a robust spectroscopic signature that can be used to guide the synthesis and characterization

of this important molecule. By combining these predicted data with the provided, field-tested

experimental protocols, researchers and drug development professionals are well-equipped to

confirm the identity, purity, and structure of this compound with a high degree of confidence.

The principles of interpretation outlined herein serve as a valuable framework for the analysis

of other small molecules containing similar functional motifs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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